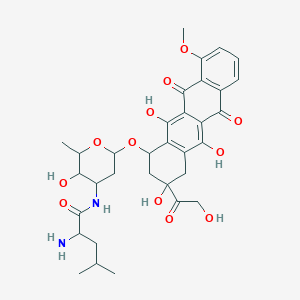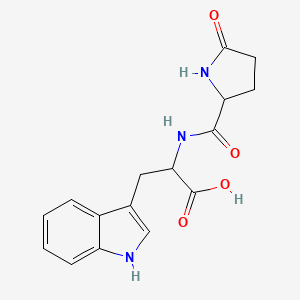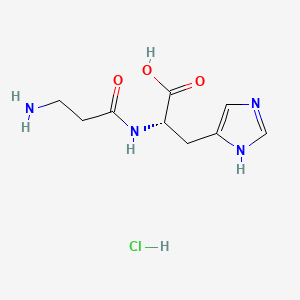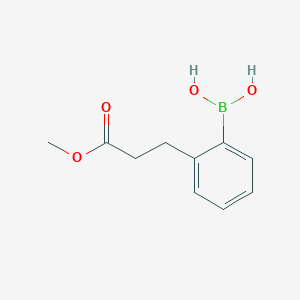
Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid is a chemical compound with the molecular formula C9H15Cl2NO4 and a molecular weight of 272.1257 g/mol . This compound is characterized by the presence of a dichloroamino group, a methylpropoxy group, and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 2-(dichloroamino)-2-methylpropanol with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparaison Avec Des Composés Similaires
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid can be compared with other similar compounds, such as:
2-(dichloroamino)-2-methylpropanoic acid: Lacks the pentanoic acid moiety.
5-(2-amino-2-methylpropoxy)-5-oxopentanoic acid: Contains an amino group instead of a dichloroamino group.
5-[2-(chloroamino)-2-methylpropoxy]-5-oxopentanoic acid: Contains a chloroamino group instead of a dichloroamino group.
These comparisons highlight the unique structural features and reactivity of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid, making it distinct in its chemical behavior and applications.
Propriétés
Numéro CAS |
82224-88-2 |
|---|---|
Formule moléculaire |
C9H15Cl2NO4 |
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15Cl2NO4/c1-9(2,12(10)11)6-16-8(15)5-3-4-7(13)14/h3-6H2,1-2H3,(H,13,14) |
Clé InChI |
UVZCJDALSYJEOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)CCCC(=O)O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)


![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)

![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)


![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
